1-[6-(4-Fluorophenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one
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Overview
Description
1-[6-(4-Fluorophenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a promising candidate for various biological and chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-Fluorophenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
1-[6-(4-Fluorophenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
1-[6-(4-Fluorophenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting enzymes like carbonic anhydrase and cholinesterase.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties. It shows promise as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[6-(4-Fluorophenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A closely related compound with similar pharmacological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: Another similar compound with a slightly different ring structure but comparable biological properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazepine: A larger ring system with potential therapeutic applications.
Uniqueness
1-[6-(4-Fluorophenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and potential for crossing biological membranes, while the propanoyl group may influence its reactivity and binding affinity to target proteins.
Properties
Molecular Formula |
C17H17FN4O2S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-[6-(4-fluorophenyl)-3-methyl-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one |
InChI |
InChI=1S/C17H17FN4O2S/c1-4-13(23)16-15(11-6-8-12(18)9-7-11)22(14(24)5-2)21-10(3)19-20-17(21)25-16/h6-9H,4-5H2,1-3H3 |
InChI Key |
GKHUNJVWDLEWAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(N(N2C(=NN=C2S1)C)C(=O)CC)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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